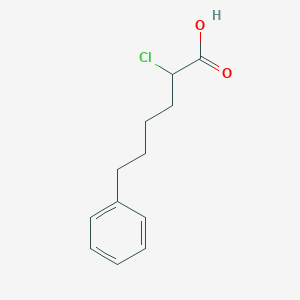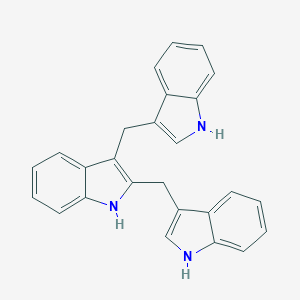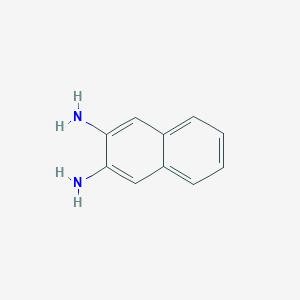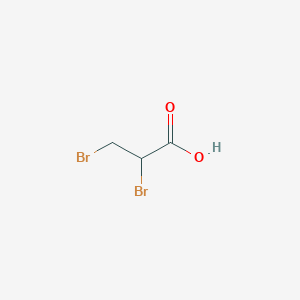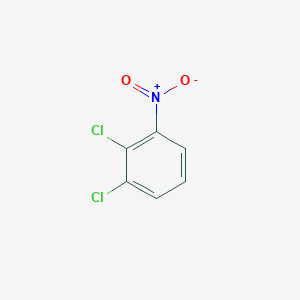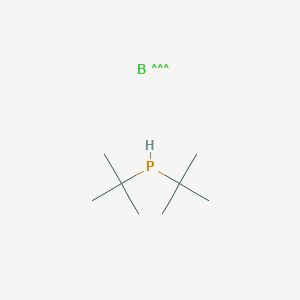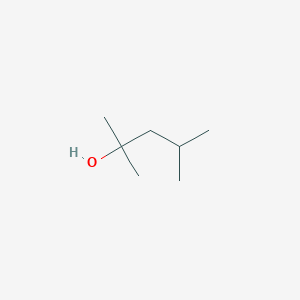
2,4-Dimethyl-2-pentanol
Übersicht
Beschreibung
2,4-Dimethyl-2-pentanol, also known as isobutyldimethylcarbinol, is an organic compound with the molecular formula C7H16O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is a colorless liquid with a mild odor and is used in various chemical processes and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-pentanol can be synthesized through several methods, including the Grignard reaction. One common synthetic route involves the reaction of isobutylmagnesium bromide with acetone, followed by hydrolysis. The reaction proceeds as follows:
(CH3)2CHCH2MgBr + (CH3)2CO→(CH3)2C(OH)CH2CH(CH3)2
This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethyl-2-pentene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired conversion .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although it is already a reduced form, it can participate in reduction reactions under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed:
Oxidation: 2,4-Dimethyl-2-pentanone or 2,4-dimethylpentanoic acid.
Substitution: 2,4-Dimethyl-2-pentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2-pentanol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a nucleophile in substitution reactions, where the hydroxyl group is replaced by other functional groups. Additionally, its ability to form hydrogen bonds makes it a useful solvent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-pentanol: Another tertiary alcohol with a similar structure but different branching.
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.
2,4-Dimethyl-3-pentanol: A positional isomer with the hydroxyl group on a different carbon atom.
Uniqueness: 2,4-Dimethyl-2-pentanol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, providing stability in various chemical environments .
Eigenschaften
IUPAC Name |
2,4-dimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLSQAUAAGVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211534 | |
| Record name | 2,4-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-06-9 | |
| Record name | 2,4-Dimethyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-2-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYL-2-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-2-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5386E25C2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 2,4-Dimethyl-2-pentanol?
A: this compound, like many volatile organic compounds (VOCs), reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction initiates a complex degradation process, leading to various products. The presence of nitrogen oxides (NOx) further influences these atmospheric reactions. [, ]
Q2: What evidence suggests that alkoxy radical isomerization occurs during the atmospheric degradation of this compound?
A: The formation of 4-hydroxy-4-methyl-2-pentanone during the atmospheric degradation of this compound provides strong evidence for alkoxy radical isomerization. [] This specific product can only form if the alkoxy radical formed from the initial OH radical attack undergoes a 1,5-H shift, a type of isomerization reaction.
Q3: How does the structure of this compound influence its degradation pathway?
A: The structure of this compound, with its branched carbon chain and tertiary alcohol group, dictates the possible reaction sites for the OH radical attack. [] This, in turn, influences the structure of the resulting alkoxy radical and the likelihood of subsequent isomerization reactions. For example, the presence of methyl and methylene groups in specific positions allows for 1,5-H shifts in the formed alkoxy radicals. []
Q4: Are there analytical techniques available to identify and quantify this compound and its degradation products in environmental samples?
A: While specific analytical methods are not detailed in the provided abstracts, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used to identify and quantify volatile organic compounds like this compound and its degradation products in complex mixtures. [] Researchers utilize standard protocols and databases like the National Institute of Standards and Technology (NIST) library to analyze the mass spectra obtained from GC-MS and identify the compounds present. []
Q5: What is the significance of studying the atmospheric fate of compounds like this compound?
A: Understanding the atmospheric fate of VOCs like this compound is crucial for several reasons. These reactions contribute to the formation of ozone and other secondary pollutants, impacting air quality and climate change. [] Furthermore, investigating the degradation pathways and products helps assess the environmental persistence and potential risks associated with these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran](/img/structure/B165473.png)




